2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE

Descripción general

Descripción

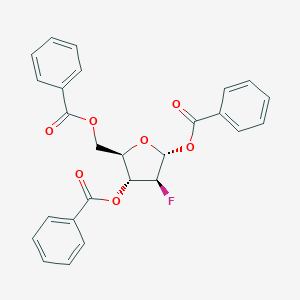

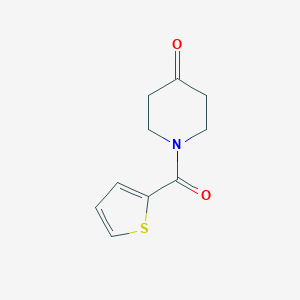

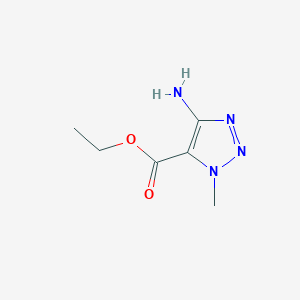

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose is a fluorinated sugar derivative that serves as a key intermediate in the synthesis of various nucleoside analogs. These analogs have significant biological activities, including antiviral and anticancer properties. The presence of the fluorine atom at the 2' position of the sugar moiety is critical for the biological activity of these compounds .

Synthesis Analysis

The synthesis of 2-deoxy-2-fluoro derivatives typically involves the use of protected sugar intermediates that are coupled with different bases to form the desired nucleoside analogs. For instance, the synthesis of 2-halo-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenines involves coupling dihalopurine with a protected sugar derivative followed by halogen replacement and deprotection steps . Similarly, the synthesis of 2'-deoxy-2'-fluoro nucleosides can be achieved by coupling a protected sugar with silylated bases in the presence of a catalyst like trimethylsilyl triflate . The synthesis of these compounds is often optimized to improve yields and selectivity for the desired isomers .

Molecular Structure Analysis

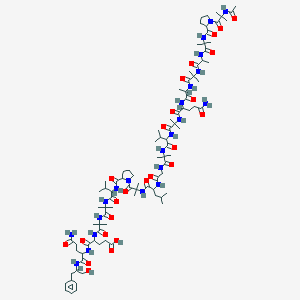

The molecular structure of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose is characterized by the presence of a fluorine atom at the 2' position of the sugar ring, which significantly affects the chemical and biological properties of the nucleoside analogs derived from it. The fluorine atom is a small but highly electronegative substituent that can influence the sugar's conformation and the overall molecular stability .

Chemical Reactions Analysis

The chemical reactivity of 2-deoxy-2-fluoro sugar derivatives is largely defined by the protective groups and the fluorine substituent. The protective groups, such as benzoyl or acetyl groups, are strategically placed to facilitate the coupling reactions with various bases and are later removed to yield the final nucleoside analogs. The fluorine atom can enhance the stability of the glycosidic bond in the nucleoside analogs, making them resistant to enzymatic degradation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-deoxy-2-fluoro sugar derivatives are influenced by the fluorine substitution and the protective groups. These compounds are typically crystalline solids that can be purified by techniques such as high-performance liquid chromatography (HPLC). The specific activities and radiochemical purities of these compounds are critical parameters, especially for those labeled with radioactive isotopes like [18F] for use in positron emission tomography (PET) imaging . The introduction of fluorine can also affect the solubility, melting point, and stability of these compounds.

Aplicaciones Científicas De Investigación

Clinical Applications of Fluorinated Pyrimidines in Cancer Chemotherapy

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose is a precursor in the synthesis of fluorinated pyrimidines, such as 5-fluorouracil (5-FU) and 5-fluoro-2′-deoxyuridine (5-FUDR), which are extensively used in cancer chemotherapy. These compounds have shown clinical utility in palliating patients with advanced cancer, especially tumors of the breast and gastrointestinal tract. The review by Heidelberger and Ansfield (1963) provides a comprehensive overview of the clinical applications, biochemical, and pharmacological studies of these drugs, highlighting their significance in cancer treatment Heidelberger & Ansfield, 1963.

Advances in PET Imaging Using Fluorinated Compounds

The development and use of fluorine-18 labeled compounds, like [18F]FLT (fluoro-3′-deoxy-3′-L-fluorothymidine), for positron emission tomography (PET) imaging in oncology have offered new opportunities for diagnosing and monitoring cancer treatment. These compounds, derived from fluorinated pyrimidines, allow for non-invasive staging and monitoring response to anticancer treatments. Been et al. (2004) and other studies have explored the potential and limitations of [18F]FLT-PET in clinical research, highlighting its role as a proliferation tracer despite its limitations compared to [18F]FDG Been et al., 2004.

Fluorine Chemistry in Personalized Medicine

Gmeiner's review (2020) discusses the contributions of fluorine chemistry to the precise use of fluorinated pyrimidines in cancer treatment. It elaborates on the synthesis methods, including incorporation of radioactive and stable isotopes, and the impact of fluorinated nucleic acids on nucleic acid structure, dynamics, and the inhibition of various enzymes by fluorinated compounds. This review underscores the evolving role of fluorinated pyrimidines in the era of personalized medicine, offering insights into their mechanism of action and potential for enhanced therapeutic applications Gmeiner, 2020.

Mechanistic Insights into Fluorine Substitution Effects

Ray et al. (2003) investigate the mechanistic consequences of 5-fluorine substitution on cytidine nucleotide analogs, focusing on their incorporation by HIV-1 reverse transcriptase and the biological activity implications. Their findings provide a deeper understanding of how fluorine substitution affects nucleotide incorporation and antiviral activity, highlighting the subtle yet significant impact of such modifications on therapeutic efficacy against HIV-1 Ray et al., 2003.

Propiedades

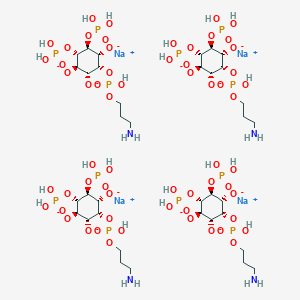

IUPAC Name |

[(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAHVPNLVYCSAN-UXGLMHHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601195315 | |

| Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601195315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE | |

CAS RN |

97614-43-2 | |

| Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97614-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601195315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)